molecular formula C13H8BrClO4S B2667714 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate CAS No. 431984-61-1

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate

Cat. No.: B2667714
CAS No.: 431984-61-1
M. Wt: 375.62
InChI Key: UQPKPPJEKQELBP-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C13H8BrClO4S and a molecular weight of 375.62 g/mol . This compound is known for its unique structural features, which include a bromine atom, a formyl group, and a chlorobenzenesulfonate ester. These features make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate typically involves the esterification of 2-bromo-4-formylphenol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups can participate in covalent bonding or hydrogen bonding with target molecules, leading to inhibition or activation of biological pathways. The chlorobenzenesulfonate ester moiety can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenyl 4-chlorobenzenesulfonate
  • 2-Bromo-4-methylphenyl 4-chlorobenzenesulfonate
  • 2-Bromo-4-nitrophenyl 4-chlorobenzenesulfonate

Uniqueness

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO4S/c14-12-7-9(8-16)1-6-13(12)19-20(17,18)11-4-2-10(15)3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPKPPJEKQELBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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